Tert-butyl 2-(2-nitroethyl)pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 2-(2-nitroethyl)pyrrolidine-1-carboxylate is an organic compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a tert-butyl group, a nitroethyl group, and a pyrrolidine ring. It is commonly used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(2-nitroethyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine with tert-butyl chloroformate and 2-nitroethanol. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the careful control of temperature, pressure, and reaction time to ensure high yield and purity of the compound. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 2-(2-nitroethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
Tert-butyl 2-(2-nitroethyl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-(2-nitroethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and stability. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Tert-butyl 2-(2-nitroethyl)pyrrolidine-1-oxyl: Similar structure but with an oxyl group instead of a carboxylate group.
Tert-butyl 2-(2-nitroethyl)pyrrolidine-1-amine: Similar structure but with an amine group instead of a carboxylate group.
Uniqueness: Tert-butyl 2-(2-nitroethyl)pyrrolidine-1-carboxylate is unique due to the presence of both a nitro group and a tert-butyl group, which confer distinct chemical properties and reactivity. The combination of these functional groups makes it a versatile compound for various chemical transformations and applications.
Properties
CAS No. |
1245644-19-2 |
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Molecular Formula |
C11H20N2O4 |
Molecular Weight |
244.29 g/mol |
IUPAC Name |
tert-butyl 2-(2-nitroethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H20N2O4/c1-11(2,3)17-10(14)12-7-4-5-9(12)6-8-13(15)16/h9H,4-8H2,1-3H3 |
InChI Key |
HPBSCRHLXDZWMX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CC[N+](=O)[O-] |
Origin of Product |
United States |
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